7-Deazainosine

Beschreibung

Historical Context and Significance as a Nucleoside Analogue

The exploration of 7-deazapurine nucleosides, including 7-deazainosine, is rooted in the broader history of nucleoside analogue development. These analogues are synthetic compounds that structurally resemble the naturally occurring nucleosides that form the building blocks of DNA and RNA. Due to this resemblance, they can interact with the cellular machinery that processes natural nucleosides, such as enzymes involved in nucleic acid synthesis. This interaction can lead to the disruption of various biological functions, a property that has been harnessed for therapeutic purposes. researchgate.net

The significance of this compound and its derivatives lies in the strategic replacement of the nitrogen atom at the 7-position of the purine (B94841) ring with a carbon atom. This seemingly minor alteration has profound effects on the molecule's electronic properties and its interactions with enzymes. The 7-deaza modification can lead to derivatives with enhanced base-pairing in DNA or RNA or improved binding to enzymes. nih.govnih.gov Research into 7-deazapurine nucleosides gained momentum with the discovery of naturally occurring examples like tubercidin (B1682034) and toyocamycin (B1682990), which exhibited a broad spectrum of biological activity. tandfonline.com This spurred further investigation into synthetic analogues like this compound to explore their potential as antiviral and antitumor agents. tandfonline.comnih.gov

Structural Relationship to Pyrrolo[2,3-d]pyrimidine Nucleosides

From a chemical standpoint, this compound is a derivative of the heterocyclic system known as pyrrolo[2,3-d]pyrimidine. nih.govnih.gov This bicyclic structure is isomeric with the purine ring system found in natural nucleosides like inosine (B1671953). The pyrrolo[2,3-d]pyrimidine core consists of a pyrimidine (B1678525) ring fused to a pyrrole (B145914) ring. The nomenclature "7-deaza" signifies the replacement of the nitrogen atom at position 7 in the purine ring with a carbon atom, a key feature of this class of compounds. nih.govnih.gov

Detailed Research Findings

The modification of the this compound scaffold has led to the development of numerous derivatives with a wide range of biological activities. The following tables summarize key research findings for select analogues.

Table 1: Antiviral Activity of this compound Analogues

| Compound | Virus | Assay Type | EC₅₀ (µM) | CC₅₀ (µM) | Source |

|---|---|---|---|---|---|

| 7-deaza-2′-C-methyl-adenosine | Hepatitis C Virus (HCV) Replicon | Replicon Assay | 0.35 | >100 | nih.gov |

| 7-deaza-2′-C-methyl-adenosine | Bovine Viral Diarrhea Virus (BVDV) | Plaque Reduction | 0.2 | >100 | nih.govresearchgate.net |

| 7-deaza-2′-C-methyl-adenosine | West Nile Virus | CPE | 0.5 | >100 | nih.govresearchgate.net |

| 7-deaza-2′-C-methyl-adenosine | Dengue virus type 2 | Plaque Reduction | 0.7 | >100 | nih.govresearchgate.net |

| 7-deaza-2′-C-methyl-adenosine | Yellow Fever Virus | Plaque Reduction | 0.4 | >100 | nih.govresearchgate.net |

| 7-deazaguanosine (B17050) | Semliki Forest Virus | In vivo (mouse) | - | - | nih.gov |

EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; CPE: Cytopathic Effect

Table 2: Enzymatic Inhibition by this compound Derivatives

| Compound | Enzyme | Inhibition Type | IC₅₀ (µM) | Source |

|---|---|---|---|---|

| 7-deaza-2′-C-methyl-ATP | HCV NS5B Polymerase | Polymerase Inhibition | 0.15 | nih.gov |

IC₅₀: 50% inhibitory concentration

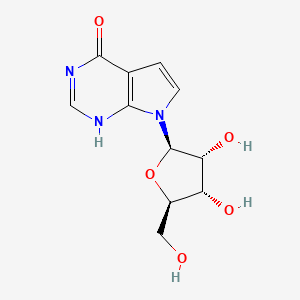

Structure

3D Structure

Eigenschaften

CAS-Nummer |

2862-16-0 |

|---|---|

Molekularformel |

C11H13N3O5 |

Molekulargewicht |

267.24 g/mol |

IUPAC-Name |

7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one |

InChI |

InChI=1S/C11H13N3O5/c15-3-6-7(16)8(17)11(19-6)14-2-1-5-9(14)12-4-13-10(5)18/h1-2,4,6-8,11,15-17H,3H2,(H,12,13,18) |

InChI-Schlüssel |

DPRSKJHWKNHBOW-UHFFFAOYSA-N |

SMILES |

C1=CN(C2=C1C(=O)NC=N2)C3C(C(C(O3)CO)O)O |

Isomerische SMILES |

C1=CN(C2=C1C(=O)N=CN2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |

Kanonische SMILES |

C1=CN(C2=C1C(=O)NC=N2)C3C(C(C(O3)CO)O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

7-Deazainosine; Deaminohydroxytubercindin; 7 Deazainosine; 7Deazainosine. |

Herkunft des Produkts |

United States |

Natural Occurrence and Origin in Biological Systems

Isolation from Marine Organisms

Marine organisms, particularly sponges and ascidians, are known producers of unique nucleosides with modified bases. mdpi.comnih.gov While a diverse range of 7-deazapurine derivatives has been identified from marine sources, the natural occurrence of 7-Deazainosine itself is less commonly reported. asm.orgoup.com

One notable instance of its isolation is from the ascidian Aplidium pantherinum. nih.gov In this marine invertebrate, this compound was identified as a cytotoxic aromatic alkaloid. nih.gov Marine sponges have also been highlighted as a significant source of various marine nucleosides, suggesting potential for the discovery of other 7-deazapurine compounds. mdpi.com

| Marine Organism | Compound Isolated | Reference |

| Aplidium pantherinum (Ascidian) | This compound | nih.gov |

Biosynthetic Pathways of 7-Deazapurine Derivatives

The biosynthesis of 7-deazapurine derivatives is a complex enzymatic process that has been the subject of extensive research. nih.gov The pathway initiates from a common precursor, guanosine-5'-triphosphate (GTP), and proceeds through several key intermediates to form the characteristic pyrrolo[2,3-d]pyrimidine core. This fundamental pathway serves as the basis for producing a wide range of deazapurine-containing molecules, including various antibiotics and hypermodified tRNA bases like queuosine (B110006) and archaeosine. nih.govnih.gov

The initial step, shared with the biosynthesis of tetrahydrofolate and biopterin, is the conversion of GTP to 7,8-dihydroneopterin (B1664191) triphosphate (H₂NTP), a reaction catalyzed by GTP cyclohydrolase I (FolE/QueD). The pathway then diverges, with subsequent enzymes orchestrating the intricate rearrangement of the pterin (B48896) ring to form the 7-deazaguanine (B613801) scaffold.

A central intermediate in this pathway is 7-cyano-7-deazaguanine (preQ₀), which is synthesized from GTP in four enzymatic steps. PreQ₀ then serves as a precursor for a multitude of 7-deazaguanine derivatives. The enzyme 7-cyano-7-deazaguanine synthase (QueC) is crucial in this process, catalyzing the conversion of 7-carboxy-7-deazaguanine (B3361655) (CDG) into preQ₀. nih.gov This specific reaction requires two ATP molecules. nih.gov

| Enzyme | Abbreviation | Function in 7-Deazapurine Biosynthesis | Reference(s) |

| GTP cyclohydrolase I | FolE / QueD | Catalyzes the conversion of GTP to 7,8-dihydroneopterin triphosphate (H₂NTP). | |

| CPH₄ synthase | QueD | Involved in the steps leading to the formation of the deazapurine core. | |

| CDG synthase | QueE | Catalyzes the conversion of an intermediate to 7-carboxy-7-deazaguanine (CDG). | nih.gov |

| 7-cyano-7-deazaguanine synthase | QueC | Catalyzes the conversion of CDG to 7-cyano-7-deazaguanine (preQ₀). | nih.gov |

Synthetic Methodologies and Chemical Derivatization of 7 Deazainosine

General Synthetic Routes to 7-Deazainosine Scaffolds

The formation of the core this compound structure, which consists of a 7-deazahypoxanthine (B613787) (pyrrolo[2,3-d]pyrimidin-4-one) base linked to a ribofuranose sugar, is a critical step that can be achieved through several strategic pathways. One common method involves the conversion of a related 7-deazapurine nucleoside, such as tubercidin (B1682034) (7-deazaadenosine), into this compound. This transformation can be accomplished by diazotization of the 2-amino group of tubercidin, for instance, using sodium nitrite (B80452) in acetic acid, which converts the amino group into a hydroxyl group, yielding the desired inosine (B1671953) analogue. lookchem.com

A more convergent and widely used approach for synthesizing this compound scaffolds is the direct coupling of a suitably protected pyrrolo[2,3-d]pyrimidine base with a protected ribose derivative. wikipedia.org This process, known as glycosylation, is pivotal in nucleoside chemistry.

Several glycosylation protocols are employed, with the Silyl-Hilbert-Johnson (or Vorbrüggen) reaction being a prominent example. researchgate.net In this method, the heterocyclic base is silylated to enhance its solubility and reactivity, followed by coupling with a protected sugar, typically an acylated ribofuranose like 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, in the presence of a Lewis acid catalyst such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). lookchem.comresearchgate.net The outcome of this reaction is highly dependent on factors like the silylating agent, reaction temperature, and the specific substituents on the heterocyclic base. lookchem.com For instance, TMSOTf-catalyzed glycosylation of silylated 6-bromo-5-cyanopyrrolo[2,3-d]pyrimidin-4-one has been shown to produce a mixture of N9 and N1 glycosylated isomers. lookchem.com

Nucleobase-anion glycosylation is another key strategy, where the deprotonated heterocycle acts as a nucleophile, attacking an electrophilic sugar species like Hoffer's 2'-deoxyhalogenose or a ribofuranosyl chloride. researchgate.netresearchgate.net This method is often regioselective for the pyrrole (B145914) nitrogen (N9) and stereoselective for the formation of the β-anomer, which is the stereoisomer found in natural nucleosides. researchgate.net The presence of a halogen at the 7-position of the deazapurine base can significantly influence the reaction's efficiency and regioselectivity, sometimes proving critical for the reaction to proceed. researchgate.netnih.gov

Table 1: Examples of Glycosylation Reactions in this compound Synthesis

| Heterocyclic Base | Sugar Donor | Conditions | Key Outcome | Reference |

|---|---|---|---|---|

| 7-Halogenated 6-chloro-2-pivaloylamino-7-deazapurines | 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose | Vorbrüggen coupling | Yielded β-D-nucleosides in 73-75% yield. | researchgate.net |

| Silylated 6-bromo-5-cyanopyrrolo[2,3-d]pyrimidin-4-one | 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | TMSOTf catalyst | Formation of a mixture of N9 and N1 glycosylation isomers. | lookchem.com |

| 7-Iodo-5-aza-7-deazaguanine (isobutyrylated) | 2,3,5-tri-O-benzoyl-1-O-acetyl-D-ribofuranose | One-pot Vorbrüggen conditions | Yielded 42% of the desired iodinated nucleoside. | researchgate.net |

| 7-Halogenated 7-deazapurines | 1-O-acetyl-2,3,5-tri-O-benzoyl-D- or L-ribofuranose | Not specified | Successful formation of 7-functionalized ribonucleosides. | nih.gov |

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for modifying aromatic rings and plays a role in the synthesis of the this compound scaffold. nih.govoup.com In this context, the reaction typically involves the displacement of a leaving group, such as a halogen, from the pyrimidine (B1678525) portion of the pyrrolo[2,3-d]pyrimidine ring system by a nucleophile.

A crucial step in many synthetic routes is the conversion of a 6-chloro-7-deazapurine nucleoside into the corresponding 6-oxo derivative (the hypoxanthine (B114508) base of inosine). This is achieved via nucleophilic substitution of the chloride at the C6 position with a hydroxide (B78521) source, such as aqueous sodium hydroxide. researchgate.net This transformation is often performed after the glycosylation step, converting a more synthetically versatile 6-chloro intermediate into the final this compound product. researchgate.net

Directed Chemical Modification Strategies

The this compound scaffold, once formed, serves as a versatile platform for further functionalization. The C7 carbon atom, replacing the N7 of purines, makes the five-membered pyrrole ring more electron-rich and amenable to electrophilic substitution and other modifications. nih.gov

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon bonds, and they have been extensively applied to modify the C7 position of this compound. mdpi.com These reactions typically start from a 7-halogenated this compound precursor, most commonly the 7-iodo derivative. rsc.orgnih.gov

The Sonogashira cross-coupling reaction is used to introduce alkynyl groups at the C7 position by reacting the 7-iodo precursor with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. rsc.orgnih.gov Similarly, the Suzuki-Miyaura cross-coupling reaction allows for the introduction of aryl or vinyl substituents by coupling the 7-iodo derivative with an appropriate boronic acid or ester. researchgate.netresearchgate.net These modifications are crucial for developing probes for biological systems and for structure-activity relationship studies. nih.govresearchgate.net

Table 2: C7-Functionalization via Cross-Coupling Reactions

| Reaction Type | Starting Material | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|---|

| Sonogashira | 7-Iodo-7-deaza-2'-deoxyguanosine derivative | Tripropargylamine | Not specified | 7-Tripropargylamine-7-deaza-2'-deoxyguanosine | nih.gov |

| Sonogashira | 7-Iodo-5-aza-7-deaza-2'-deoxyguanosine | Various terminal alkynes | Pd-assisted | 7-Alkynyl-5-aza-7-deaza-2'-deoxyguanosine derivatives | researchgate.net |

| Suzuki-Miyaura | 7-Iodo-8-aza-7-deaza-2'-deoxyisoguanosine | Arylboronic acids | Pd-assisted | 7-Aryl-8-aza-7-deaza-2'-deoxyisoguanosine derivatives | researchgate.net |

| Sonogashira | 7-Iodo-7-deaza-2'-deoxyxanthosine | Terminal alkynes | Not specified | 7-Alkynyl-7-deaza-2'-deoxyxanthosine derivatives | researchgate.net |

The direct halogenation of the this compound ring system is a key strategy for introducing a versatile functional handle for subsequent reactions, particularly cross-coupling. rsc.org The electron-rich nature of the pyrrole ring facilitates electrophilic substitution at the C7 position.

Regioselective halogenation is commonly achieved using N-halogenosuccinimides, such as N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS), in a suitable solvent. researchgate.netnih.gov For example, treatment of a protected 7-deazapurine nucleoside with NBS in dichloromethane (B109758) can yield the 7-bromo derivative in high yield. researchgate.net It is important to protect other reactive sites, such as the amino group in related 7-deazaadenosine or 7-deazaguanosine (B17050), to prevent side reactions like dihalogenation at the C7 and C8 positions. researchgate.net The resulting 7-halogenated nucleosides are stable intermediates, primed for further diversification. researchgate.netnih.gov

The oxygen atom at the C6 position of the this compound base can act as a nucleophile, allowing for the synthesis of 6-O-alkylated derivatives. These compounds have garnered significant interest as potential therapeutic agents. nih.gov The synthesis involves the reaction of a suitably protected this compound derivative with an alkylating agent, such as an alkyl halide, under basic conditions. beilstein-journals.org

In a typical procedure, the 6-chloro precursor of this compound is first synthesized. The chloro atom at C6 is then smoothly substituted by an alcoholate of interest to yield the desired 6-O-alkylated product. beilstein-journals.org Studies have explored a range of linear and branched alkyl chains, demonstrating that this position is highly tolerant of modification, leading to derivatives with potent biological activity. nih.gov

Chemoenzymatic Synthesis Approaches for Analogues

Chemoenzymatic synthesis has emerged as a powerful strategy for the preparation of this compound analogues, leveraging the high selectivity of enzymes to overcome challenges in traditional chemical synthesis, such as the formation of anomeric mixtures and the need for extensive protecting group chemistry. A prominent chemoenzymatic method is enzymatic transglycosylation, which involves the transfer of a sugar moiety from a donor nucleoside to a modified nucleobase.

This process typically utilizes phosphorylases, such as purine (B94841) nucleoside phosphorylase (PNP) and uridine (B1682114) phosphorylase (UP) from E. coli. mdpi.commdpi.com In a representative reaction, the desired 7-deazapurine base is combined with a carbohydrate donor, like uridine or 2'-deoxyuridine, in a buffered solution. mdpi.com The addition of PNP and UP enzymes facilitates the transfer of the ribose or deoxyribose group to the heterocyclic base, yielding the target nucleoside analogue. mdpi.commdpi.com

The efficiency and selectivity of chemoenzymatic glycosylation can be influenced by several factors. For instance, in the synthesis of flexible 8-aza-7-deazainosine analogues, transglycosylation directly with the 8-aza-7-deazahypoxanthine fleximer base can lead to the formation of side products. nih.govresearchgate.net However, using a protected fleximer base, such as 1-(4-benzyloxypyrimidin-5-yl)pyrazole, can result in a highly selective reaction that forms only a single product. mdpi.comnih.govresearchgate.net The reaction conditions, including pH, temperature, and enzyme concentration, are optimized to maximize yield. Studies have shown that the pH range of 5.0 to 9.0 is effective for enzyme activity, with reactions often conducted at elevated temperatures (e.g., 50 °C) for extended periods to ensure completion. mdpi.com This method is also employed for producing derivatives like 7-deaza-2'-deoxy-cADPR, highlighting its versatility. nih.gov

Design and Preparation of this compound Analogues

The design and synthesis of this compound analogues are driven by the goal of creating compounds with enhanced biological activity and selectivity. Modifications are strategically introduced at various positions of the pyrrolo[2,3-d]pyrimidine core and the attached sugar moiety.

Modifications at the 7-position of the deazapurine ring are a primary focus for altering the molecule's properties. A variety of substituents can be introduced, with synthetic routes tailored to the desired functional group.

One approach involves the direct chemical conversion of existing functional groups on a pre-formed nucleoside. For example, tubercidin derivatives can be synthesized by the simple conversion of the amino group on the heterocyclic moiety of 7-deazadenosine (B8814788) compounds into a hydroxyl group. nih.gov

A more common strategy is the glycosylation of a pre-functionalized 7-substituted pyrrolo[2,3-d]pyrimidine base. nih.govnih.gov For instance, the synthesis of 7-halogenated derivatives relies on the regioselective halogenation of the nucleobase or a nucleoside precursor. researchgate.net Palladium-catalyzed cross-coupling reactions, such as Stille coupling, are frequently used to introduce various substituents. nih.gov This has been employed to synthesize 7-ethyl substituted analogues from 7-iodo precursors. nih.gov The preparation of toyocamycin (B1682990) derivatives has been achieved by treating a silylated 6-bromo-5-cyanopyrrolo[2,3-d]pyrimidin-4-one with a protected ribofuranose, which after deprotection yields the desired this compound ribonucleosides. nih.gov

Alkylation at the 6-oxo position of this compound has yielded a class of analogues with potent biological activity. nih.gov The synthesis of these compounds involves the introduction of various alkyl chains onto the oxygen atom at the C6 position of the 7-deazapurine ring.

Structure-activity relationship (SAR) studies of these 6-O-alkylated analogues have revealed that biological activity, particularly antitrypanosomal potency, often increases with the length of the linear alkyl chain. nih.gov However, this increase in potency can be accompanied by a rise in cytotoxicity. Researchers have found that this can be mitigated by introducing a terminal branch point in the alkyl chain. This structural modification has led to the development of highly potent and selective analogues with improved therapeutic potential. nih.gov

The synthesis of 2'-deoxyribonucleoside derivatives of this compound, where the ribose sugar is replaced by 2'-deoxyribose, expands the chemical diversity of this class of compounds. These analogues are prepared through both chemical and chemoenzymatic methods.

The chemical synthesis route often involves the glycosylation of a modified 7-deazapurine base with a protected 2'-deoxyribose sugar. nih.gov Nucleobase anion glycosylation is a common technique used for this convergent nucleoside synthesis. researchgate.net However, chemical synthesis can sometimes result in a mixture of α- and β-anomers, necessitating an additional purification step. mdpi.com

To circumvent this issue, chemoenzymatic transglycosylation has proven to be a preferred route for synthesizing 2'-deoxyribonucleosides. mdpi.com This method uses a specific sugar donor, 2'-deoxyuridine, in an enzyme-catalyzed reaction to ensure the stereoselective formation of the desired β-anomer. mdpi.com Following synthesis, these deoxyribonucleoside analogues can be further functionalized, for example, by triphosphorylation to produce 7-deaza-7-modified 2'-deoxyadenosine-5'-triphosphates (dATPs), which can be used as substrates for DNA polymerases. researchgate.net

Flexible analogues, or "fleximers," of 8-aza-7-deazapurine nucleosides represent a unique structural class where the purine ring is conceptually split into its pyrazole (B372694) and pyrimidine components. mdpi.com This design imparts additional conformational flexibility, which can be advantageous for binding to biological targets.

Both chemical and chemoenzymatic methods have been successfully applied to synthesize these fleximers. mdpi.comnih.govresearchgate.net The chemical synthesis may involve the glycosylation of a protected fleximer base, such as 1-(4-benzyloxypyrimidin-5-yl)pyrazole, followed by deprotection steps. mdpi.com The chemoenzymatic route, using PNP-catalyzed transglycosylation, is also highly effective. mdpi.comresearchgate.net For some fleximer ribonucleosides, both synthetic approaches work with comparable efficiency. mdpi.comresearchgate.net

The fleximer concept has been extended to include various sugar mimics. For example, 5'-norcarbocyclic derivatives, which lack the 5'-CH2OH group, have been synthesized. mdpi.comnih.gov A key step in this synthesis is the Trost procedure, which couples the fleximer base with a carbocyclic precursor like 6-oxobicyclo[3.1.0.]hex-2-ene. nih.gov This creates analogues with distinct biological properties that are not associated with phosphorylation. mdpi.comnih.gov

Interactive Table of this compound Analogue Synthesis

Below is a summary of the synthetic approaches for different classes of this compound analogues.

| Analogue Class | Key Synthetic Method(s) | Description & Research Findings | Reference(s) |

| 7-Substituted Analogues | Pd-catalyzed cross-coupling; Glycosylation of modified base | Introduction of groups at the C7 position. Stille coupling used to create 7-ethyl analogues from 7-iodo precursors. | nih.govnih.gov |

| 6-O-Alkylated Analogues | Alkylation of the 6-oxo position | Activity increases with linear alkyl chain length; terminal branching can reduce cytotoxicity while retaining potency. | nih.gov |

| Deoxyribonucleoside Derivatives | Chemoenzymatic Transglycosylation; Chemical Glycosylation | Chemoenzymatic route is often preferred to avoid anomeric mixtures. The resulting nucleosides can be triphosphorylated. | mdpi.comnih.govresearchgate.netresearchgate.net |

| Fleximer Analogues | Chemoenzymatic & Chemical Synthesis; Trost Procedure | "Split" purine ring provides flexibility. Synthesis of 5'-norcarbocyclic versions avoids phosphorylation-dependent pathways. | mdpi.comnih.govresearchgate.netnih.gov |

Investigational Biological Activities and Therapeutic Potential of 7 Deazainosine Derivatives

Research into Anticancer Activity

The development of novel anticancer drugs remains a critical challenge, particularly due to the onset of drug resistance. Derivatives of 7-deazainosine have been investigated for their potential to combat cancer through various mechanisms.

A number of this compound derivatives have demonstrated significant antiproliferative activity against various human cancer cell lines. For instance, 7-substituted-7-deaza-4'-thioadenosine derivatives have been synthesized and evaluated for their anticancer potential. nih.gov One such compound, 7-acetylene-7-deaza-4'-thioadenosine, exhibited potent anticancer activity in the nanomolar range. nih.gov The study highlighted that a small and linear hydrophobic group, such as acetylene, at the 7-position is crucial for this potent activity. nih.gov In contrast, derivatives with bulkier groups at the same position showed diminished or no anticancer effects. nih.gov

Fused 7-deazapurine ribonucleosides have also shown promise. Pyrrolo[2',3':4,5]pyrrolo[2,3-d]pyrimidine and furo[2',3':4,5]pyrrolo[2,3-d]pyrimidine ribonucleosides were identified as potent cytostatics. researchgate.net Specifically, methyl, methoxy, and methylsulfanyl derivatives demonstrated submicromolar cytostatic effects and exhibited good selectivity towards cancer cells. researchgate.net The pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold is considered privileged in the design of antitumor nucleosides, with 7-hetaryl-7-deazaadenosines being among the most promising. nih.gov

| Compound | Key Structural Feature | Observed Effect | Reference |

|---|---|---|---|

| 7-acetylene-7-deaza-4'-thioadenosine | Acetylene group at C7 | Potent anticancer activity in the nanomolar range against several human cancer cell lines. | nih.gov |

| Pyrrolo[2',3':4,5]pyrrolo[2,3-d]pyrimidine ribonucleosides | Fused pyrrolo ring system | Potent cytostatic effects. | researchgate.net |

| Furo[2',3':4,5]pyrrolo[2,3-d]pyrimidine ribonucleosides | Fused furo ring system | Potent cytostatic effects. | researchgate.net |

| Methyl, methoxy, and methylsulfanyl derivatives of fused 7-deazapurine ribonucleosides | Small substituents on fused ring | Submicromolar cytostatic effects with good selectivity for cancer cells. | researchgate.net |

The primary mechanism by which many chemotherapeutic agents exert their effects is through the induction of apoptosis, or programmed cell death. Research indicates that this compound derivatives can trigger this process in cancer cells. Studies on 7-hetaryl-7-deazaadenosines have shown that these compounds are activated within cancer cells through phosphorylation. nih.gov Once converted to their nucleotide forms, they are incorporated into both RNA and DNA. researchgate.netnih.gov This incorporation into the genetic material leads to significant DNA damage, which in turn initiates the apoptotic cascade. researchgate.netacs.org

The broader family of deazaadenosine analogs has also been shown to induce apoptosis. For example, 3-deazaadenosine (B1664127) induces apoptosis in human leukemia cells through a mechanism dependent on caspase-3-like activity. nih.gov While not a this compound, this finding in a related compound class supports the general potential of deazapurine nucleosides to act as pro-apoptotic agents. The incorporation of 7-deazaadenosine derivatives into DNA is a key step that causes DNA damage and subsequently apoptosis. acs.org

Research into Antiviral Activity

The search for effective antiviral agents is a global health priority, particularly for emerging and re-emerging RNA viruses. This compound derivatives have shown significant promise in this area, with broad-spectrum activity against a variety of viral pathogens.

Derivatives of this compound have demonstrated potent antiviral activity against a range of RNA viruses. A notable example is 7-deaza-2'-C-methyladenosine (7-deaza-2'-CMA), which has shown significant efficacy against medically important flaviviruses. biorxiv.org In a mouse model of West Nile Virus (WNV) infection, treatment with 7-deaza-2'-CMA resulted in a 100% survival rate and prevented the development of neuroinfection. biorxiv.orgresearchgate.net This compound also demonstrated strong in vivo antiviral activity against Tick-Borne Encephalitis Virus (TBEV) and Zika Virus (ZIKV). biorxiv.org

Furthermore, 7-deazaguanosine (B17050) has been identified as an orally active nucleoside that exhibits broad-spectrum antiviral activity against several RNA viruses, including Semliki Forest, San Angelo, banzi, and encephalomyocarditis viruses in mice. nih.gov Its mechanism is linked to the induction of interferon and the activation of natural killer and phagocytic cells. nih.gov Another analog, 8-chloro-7-deazaguanosine, also showed protective effects in mice against a similar spectrum of RNA viruses and was found to be orally active. nih.gov The introduction of a 7-deaza modification to 2'-C-methyl-adenosine results in a potent inhibitor of Hepatitis C Virus (HCV) replication with low cellular toxicity. nih.govresearchgate.net This analog, 7-deaza-2'-C-methyl-adenosine, displayed significant antiviral activity against other positive-strand RNA viruses as well, including Dengue virus, yellow fever virus, and poliovirus. nih.gov

| Compound | Target Virus(es) | Key Finding | Reference |

|---|---|---|---|

| 7-deaza-2'-C-methyladenosine (7-deaza-2'-CMA) | West Nile Virus (WNV), Tick-Borne Encephalitis Virus (TBEV), Zika Virus (ZIKV), Dengue Virus (DENV), Hepatitis C Virus (HCV) | Significantly protected infected mice from mortality and reduced viral titers. Potent inhibitor of viral replication. | biorxiv.orgresearchgate.netnih.gov |

| 7-deazaguanosine | Semliki Forest virus, San Angelo virus, banzi virus, encephalomyocarditis virus | Orally active and highly protective in infected mice. Acts as a biological response modifier. | nih.gov |

| 8-chloro-7-deazaguanosine | Banzi virus, encephalomyocarditis virus, San Angelo virus, Semliki Forest virus, rat coronavirus | Orally active and protective in infected rodents. Induces interferon. | nih.gov |

| 7-deazaneplanocin A | Cowpox virus, Vaccinia virus | Potent antiviral activity against orthopoxviruses without significant cytotoxicity. | nih.gov |

The antiviral activity of this compound derivatives can be finely tuned through substitutions on the deazapurine core and the fusion of additional rings. A series of 7-substituted 7-deazaadenine ribonucleosides, with various alkyl, alkenyl, alkynyl, aryl, or hetaryl groups at the 7-position, were tested against several RNA viruses, including Dengue, Zika, TBEV, West Nile, and SARS-CoV-2. acs.orgnih.govacs.org The corresponding 5'-O-triphosphates of these compounds were found to inhibit viral RNA-dependent RNA polymerases at micromolar concentrations by acting as chain terminators. acs.orgnih.govacs.org It was observed that nucleosides with ethynyl (B1212043) or small hetaryl groups at position 7 had potent antiviral activities, though sometimes accompanied by cytotoxicity, while those with bulkier heterocycles were less toxic but still active. nih.govacs.org

Fused deazapurine ribonucleosides have also been synthesized and evaluated. Pyrido-fused 7-deazapurine ribonucleosides have been investigated, and some have shown antiviral effects. researchgate.net Similarly, some pyrazolo-fused deazapurine ribonucleosides exhibited an antiviral effect against Hepatitis C virus in a replicon assay. researchgate.net The synthesis of 2'-deoxy-2'-fluoro-2'-C-methyl-7-deazapurine nucleosides has also been explored, with their triphosphates demonstrating potent inhibitory effects against HCV polymerase. nih.gov The introduction of a 7-deazaadenine moiety in place of adenine (B156593) in certain nucleoside analogs has been shown to result in good enzymatic stability and significant anti-HCV activity. nih.gov

Research into Antiparasitic Activity

Protozoan parasites cause devastating diseases worldwide, and the need for new, effective, and safe treatments is urgent. This compound derivatives have been identified as promising candidates for antiparasitic drug development.

Research has shown that certain this compound analogues are effective against Toxoplasma gondii, the parasite responsible for toxoplasmosis. nih.govnih.gov This parasite relies on salvaging purines from its host, making enzymes in this pathway attractive drug targets. nih.govnih.gov 7-Deaza-6-benzylthioinosine and its analogues have been synthesized and shown to be better ligands for T. gondii adenosine (B11128) kinase than the parent compounds. nih.govnih.gov These analogues act as subversive substrates; they are metabolized by the parasite's adenosine kinase to their 5'-monophosphate derivatives, leading to a selective antitoxoplasmic effect without exhibiting toxicity to the host cells. nih.govnih.gov The efficacy of these compounds was found to vary depending on the substitution on their phenyl ring. nih.govnih.gov

Similarly, derivatives of this compound have shown potent activity against Trypanosoma brucei, the causative agent of African trypanosomiasis (sleeping sickness). nih.gov Like T. gondii, T. brucei is a purine (B94841) auxotroph. nih.gov A series of 7-substituted this compound derivatives were synthesized, and in particular, 6-O-alkylated analogues displayed highly promising in vitro activity with EC₅₀ values in the mid-nanomolar range. nih.gov Structure-activity relationship studies revealed that for linear alkyl chains, the antitrypanosomal activity increased with the length of the alkyl chain. nih.gov By introducing a terminal branch point in the alkyl chain, highly potent and selective analogues were obtained. nih.gov

Antitrypanosomal Activity (e.g., against Trypanosoma brucei)

Protozoan parasites of the Trypanosoma genus are responsible for significant human diseases, including Human African Trypanosomiasis (sleeping sickness) caused by Trypanosoma brucei and Chagas disease caused by Trypanosoma cruzi. sci-hub.senih.govresearchgate.net As these parasites cannot synthesize purines de novo, they depend on salvage pathways to acquire them from the host, making purine nucleoside analogues a promising class of antitrypanosomal agents. sci-hub.seresearchgate.net

Research into 7-deazapurine nucleosides has yielded compounds with significant activity against these parasites. A study on 3'-deoxy-3'-fluororibonucleosides derived from 7-deazaadenine, bearing various substituents at the 7-position, demonstrated potent activity. sci-hub.se Most of the synthesized nucleosides showed micromolar or submicromolar activity against Trypanosoma brucei brucei. sci-hub.se Notably, the 7-bromo- and 7-iodo- derivatives were the most active, exhibiting double-digit nanomolar activity against both T. b. brucei and T. b. gambiense without cytotoxicity, marking them as promising candidates for further development. sci-hub.senih.gov

Similarly, novel 7-aryl 7-deazapurine 3'-deoxy-ribofuranosyl nucleosides have shown potent in vitro activity against T. cruzi. researchgate.net By modifying a previously identified 7-aryl-7-deazapurine nucleoside, researchers found that substituting the 6-amino group with a 6-methyl group maintained the growth inhibitory activity against T. cruzi amastigotes while improving selectivity towards mammalian cells. nih.gov Further investigation into different 7-aryl substitutions led to the identification of several analogues with sub-micromolar antitrypanosomal activity. nih.gov One derivative with a C7 para-chlorophenyl group demonstrated complete suppression of T. cruzi blood parasitemia in an in vivo mouse model when administered orally. researchgate.net

Table 1: Antitrypanosomal Activity of Selected 7-Deazapurine Nucleoside Derivatives

| Compound Class | Target Organism | Key Findings | Reference |

| 3′-deoxy-3′-fluororibonucleosides of 7-deazaadenine | Trypanosoma brucei brucei, Trypanosoma brucei gambiense | 7-bromo and 7-iodo derivatives showed double-digit nanomolar activity. | sci-hub.senih.gov |

| 7-aryl-7-deazapurine 3'-deoxy-ribofuranosyl nucleosides | Trypanosoma cruzi | A derivative with a C7 para-chlorophenyl group suppressed parasitemia in mice. | researchgate.net |

| 6-Methyl-7-Aryl-7-Deazapurine Nucleosides | Trypanosoma cruzi | Several analogues displayed sub-micromolar activity; the 7-(4-chlorophenyl) analogue protected mice from mortality. | nih.gov |

Antitoxoplasmic Activity (e.g., against Toxoplasma gondii)

Toxoplasma gondii, the causative agent of toxoplasmosis, is another protozoan parasite that relies on purine salvage pathways for survival. nih.govnih.gov This metabolic dependency makes enzymes within the pathway, such as adenosine kinase (AK), attractive targets for chemotherapy. nih.govnih.gov The natural antibiotic 7-deazaadenosine (tubercidin) is known to be an excellent ligand for T. gondii adenosine kinase. nih.govnih.gov

Building on this, scientists synthesized a series of 7-deaza-6-benzylthioinosine analogues to enhance binding affinity to the parasite's adenosine kinase. nih.govnih.gov These analogues proved to be better ligands for T. gondii AK than the parent compounds, 6-benzylthioinosine (B1197294) and this compound. nih.govnih.gov All the tested 7-deaza-6-benzylthioinosine analogues were metabolized into their 5'-monophosphate derivatives by the parasite's enzyme, indicating they act as subversive substrates. nih.govnih.gov

These compounds exhibited a selective antitoxoplasmic effect against wild-type parasites but not against mutants lacking adenosine kinase, confirming the enzyme as the target. nih.govnih.gov The efficacy of these compounds varied based on the substitution on the phenyl ring, and importantly, none of the analogues displayed toxicity to the host cells. nih.govnih.gov

Table 2: Antitoxoplasmic Activity of 7-Deaza-6-benzylthioinosine Analogues against T. gondii

| Compound | Substitution on Phenyl Ring | IC₅₀ (µM) | Reference |

| 7-deaza-6-(p-methoxybenzylthio)inosine | p-methoxy | 4.6 | nih.govnih.gov |

| 7-deaza-6-(p-methoxycarbonylbenzylthio)inosine | p-methoxycarbonyl | 5.0 | nih.govnih.gov |

| 7-deaza-6-(p-cyanobenzylthio)inosine | p-cyano | 5.3 | nih.govnih.gov |

Research into Antibacterial and Antimycobacterial Activity

The unique scaffold of pyrrolo[2,3-d]pyrimidine (7-deazapurine) has also been investigated for its potential against bacterial pathogens, including mycobacteria.

Activity against Gram-Positive and Gram-Negative Bacteria

The search for novel antibacterial agents has led to the exploration of various heterocyclic compounds, including 7-deazapurine derivatives. A study focusing on new pyrrolo[2,3-d]pyrimidine derivatives evaluated their antimicrobial activity against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli. nih.govresearchgate.net Certain derivatives exhibited potent activity against S. aureus, with a minimum inhibitory concentration (MIC) of 0.31 mg/mL, which was superior to the standard drug ampicillin (B1664943) (MIC 0.62 mg/mL). nih.govresearchgate.net However, the tested compounds were found to be inactive against E. coli. nih.govresearchgate.net Another study screened flexible analogues of 8-aza-7-deazapurine nucleosides against both Gram-positive and Gram-negative bacteria, although specific activity details were not provided in the abstract. researchgate.netnih.gov

Activity against Mycobacterial Strains

Tuberculosis remains a major global health threat, necessitating the discovery of new therapeutic agents. researchgate.netmdpi.com Analogues of 7-deazapurine have shown promise in this area. nih.govmdpi.com For instance, 7-ethynyl-7-deazaadenosine has been identified as a submicromolar inhibitor of adenosine kinase from Mycobacterium tuberculosis (Mtb-ADK). nih.gov

Further studies on flexible analogues of 8-aza-7-deazapurine nucleosides revealed significant antimycobacterial activity. researchgate.netnih.govnih.gov Specific compounds were tested against Mycobacterium smegmatis and the pathogenic Mycobacterium tuberculosis. One compound, 1-(2′,3′,4′-trihydroxycyclopent-1′-yl)-4-(pyrimidin-4(3H)-on-5-yl)pyrazole, inhibited the growth of M. smegmatis by 99% at a concentration (MIC₉₉) of 13 µg/mL. researchgate.netnih.govnih.gov Another two compounds, 4-(4-aminopyridin-3-yl)-1H-pyrazol and 1-(4′-hydroxy-2′-cyclopenten-1′-yl)-4-(4-benzyloxypyrimidin-5-yl)pyrazole, resulted in 99% inhibition of M. tuberculosis growth at MIC₉₉ values of 40 µg/mL and 20 µg/mL, respectively. researchgate.netnih.govnih.gov These findings highlight the potential of the 7-deazapurine scaffold in developing new treatments for tuberculosis. nih.govmdpi.com

Table 3: Antimycobacterial Activity of Selected 7-Deazapurine Analogues

| Compound | Target Organism | Activity (MIC₉₉) | Reference |

| 1-(2′,3′,4′-trihydroxycyclopent-1′-yl)-4-(pyrimidin-4(3H)-on-5-yl)pyrazole | M. smegmatis mc² 155 | 13 µg/mL | nih.gov |

| 1-(β-D-ribofuranosyl)-4-(2-aminopyridin-3-yl)pyrazole | M. smegmatis mc² 155 | 50 µg/mL | researchgate.netnih.gov |

| 1-(4′-hydroxy-2′-cyclopenten-1′-yl)-4-(4-benzyloxypyrimidin-5-yl)pyrazole | M. tuberculosis H37Rv | 20 µg/mL | nih.gov |

| 4-(4-aminopyridin-3-yl)-1H-pyrazol | M. tuberculosis H37Rv | 40 µg/mL | researchgate.netnih.gov |

Molecular Mechanisms of Action of 7 Deazainosine and Its Analogues

Enzymatic Interactions and Substrate Specificity

The molecular mimicry of 7-deazapurine nucleosides enables them to serve as substrates or inhibitors for several key enzymes involved in purine (B94841) metabolism and cellular signaling.

Adenosine (B11128) kinase (AK) is a crucial enzyme in the salvage pathway of purine metabolism, catalyzing the phosphorylation of adenosine to adenosine monophosphate (AMP). Due to their structural similarity to adenosine, 7-deazaadenosine analogues, such as tubercidin (B1682034), are recognized as substrates by adenosine kinase. wikipedia.orgwikipedia.org This enzymatic conversion to their monophosphate form is the first step in their intracellular activation. nih.gov Subsequent phosphorylations yield the di- and triphosphate derivatives, which are the active forms responsible for many of their biological effects. wikipedia.orgnih.gov

Interestingly, while some 7-deazaadenosine derivatives act as substrates, many others have been identified as potent inhibitors of adenosine kinase. nih.govnih.govacs.org The substitution of the tubercidin molecule with aromatic rings at the N4- and C5-positions can retain or even enhance this inhibitory potency. nih.gov For instance, 5'-amino-5'-deoxy-5-iodotubercidin has been reported as a highly potent AK inhibitor. acs.org This dual interaction profile as both substrate and inhibitor highlights the complex relationship between 7-deazapurine nucleosides and adenosine kinase.

Table 1: Interaction of Tubercidin Analogues with Adenosine Kinase (AK)

| Compound | Interaction Type | Potency (IC50) | Reference |

|---|---|---|---|

| Tubercidin | Substrate | - | wikipedia.org |

| 5-Iodotubercidin | Inhibitor | 0.026 µM | acs.org |

| 5'-Deoxy-5-iodotubercidin | Inhibitor | 0.009 µM | acs.org |

This table is interactive. You can sort the columns by clicking on the headers.

Purine nucleoside phosphorylases (PNPs) are key enzymes that catalyze the reversible phosphorolysis of purine nucleosides to the corresponding purine base and ribose-1-phosphate. nih.govwikipedia.org The interaction of 7-deazapurine nucleosides with PNPs has been a subject of significant study. 7-Deazainosine itself has been shown to bind to Escherichia coli PNP, although its binding is weaker than that of its corresponding base, 7-deazahypoxanthine (B613787). nih.gov The presence of the ribosyl group on this compound prevents it from rotating within the enzyme's binding site in the same manner as the free base. nih.gov

Studies with the adenosine analog tubercidin and E. coli PNP have revealed a complex binding conformation, with the enzyme-bound nucleoside existing in a mixture of syn and anti geometries. nih.gov Furthermore, a series of 7-deazapurine 2'-deoxyribofuranosides have been demonstrated to be non-cleavable competitive inhibitors of E. coli PNP. nih.gov This resistance to phosphorolytic cleavage, a consequence of the C-N bond at position 7 being replaced by a C-C bond, makes them effective inhibitors. The most potent among these were 6-chloro- and 2-amino-6-chloro-7-deazapurine 2'-deoxyribofuranosides, with inhibition constants (Ki) in the low micromolar range. nih.gov The modification at the 7-deaza position, often combined with substitutions at other positions on the base, is a promising strategy for developing potent, non-cleavable PNP inhibitors. nih.gov

Table 2: Inhibition of E. coli Purine Nucleoside Phosphorylase by 7-Deazapurine 2'-Deoxyribofuranosides

| Compound | Inhibition Constant (Ki) | Inhibition Type | Reference |

|---|---|---|---|

| 6-Chloro-7-deazapurine 2'-deoxyribofuranoside | 2.4 µM | Competitive | nih.gov |

| 2-Amino-6-chloro-7-deazapurine 2'-deoxyribofuranoside | 2.3 µM | Competitive | nih.gov |

This table is interactive. You can sort the columns by clicking on the headers.

A significant mechanism of action for several 7-deazapurine nucleoside analogues is the inhibition of viral RNA-dependent RNA polymerases (RdRp). mdpi.comresearchgate.net This enzyme is essential for the replication of many RNA viruses. mdpi.com After intracellular conversion to their triphosphate form, these nucleoside analogues act as competitive inhibitors of the natural nucleotide substrates. mdpi.comnih.gov

For example, 7-deaza-2′-C-methyladenosine has demonstrated potent antiviral activity against West Nile Virus (WNV) by inhibiting its RdRp. nih.govnih.gov Similarly, tubercidin and its derivative 5-hydroxymethyltubercidin (B1199410) (HMTU) have shown broad-spectrum antiviral activity against flaviviruses and coronaviruses, including SARS-CoV-2. nih.govuu.nlnih.gov The mechanism of inhibition involves the incorporation of the analogue's triphosphate form into the growing viral RNA chain by the RdRp, which then leads to chain termination, halting viral replication. nih.govmedchemexpress.com Molecular docking studies have further supported this by showing that tubercidin can efficiently dock into the active site of viral RdRps. uu.nlnih.gov

Table 3: Antiviral Activity of 7-Deazapurine Analogues via RdRp Inhibition

| Compound | Target Virus | Mechanism | Reference |

|---|---|---|---|

| 7-Deaza-2′-C-methyladenosine | West Nile Virus (WNV) | RdRp Inhibition | nih.govnih.gov |

| 5-Hydroxymethyltubercidin (HMTU) | Flaviviruses, Coronaviruses (incl. SARS-CoV-2) | RdRp Inhibition, Chain Termination | nih.gov |

| Tubercidin | Porcine nidoviruses (e.g., PEDV) | RdRp Inhibition | uu.nlnih.gov |

This table is interactive. You can sort the columns by clicking on the headers.

Interference with Nucleic Acid Metabolism and Biosynthesis

The primary mechanism through which many 7-deazapurine nucleosides exert their effects is by interfering with the synthesis and function of nucleic acids. wikipedia.orgmedchemexpress.com

For this compound analogues to interfere with nucleic acid synthesis, they must first be converted into their active triphosphate forms within the cell. nih.govwikipedia.orgnih.gov This process of intracellular phosphorylation is a critical activation step. researchgate.net Following cellular uptake, enzymes such as adenosine kinase catalyze the initial phosphorylation to the monophosphate derivative. wikipedia.orgnih.gov Subsequently, other cellular kinases, namely nucleoside monophosphate and diphosphate (B83284) kinases, further phosphorylate the molecule to its diphosphate and ultimately its triphosphate form. reactome.orgwikipedia.orgyoutube.com

This conversion has been demonstrated for various deazaadenosine analogues. researchgate.netnih.gov For instance, tubercidin is readily metabolized to tubercidin-5'-triphosphate. wikipedia.orgnih.gov Similarly, carbocyclic 3-deazaadenosine (B1664127) is converted to its triphosphate form, which becomes the major intracellular metabolite. nih.gov These resulting 7-deazapurine nucleoside triphosphates can then act as fraudulent substrates for DNA and RNA polymerases. medchemexpress.comnih.gov The incorporation of these analogues into growing nucleic acid chains can disrupt their structure and function, leading to the inhibition of DNA replication and RNA transcription. wikipedia.orgmedchemexpress.comselleckchem.com The efficiency of this intracellular conversion to the triphosphate form is a key determinant of the biological potency of these compounds. researchgate.net

Perturbation of RNA Synthesis Pathways

The antitumor and antiviral activities of this compound and its analogues are significantly attributed to their ability to disrupt the normal synthesis of RNA. Once inside the cell, these nucleoside analogues are phosphorylated to their active triphosphate forms. These triphosphates then act as substrates for RNA polymerases, leading to their incorporation into nascent RNA chains. nih.gov

One of the primary mechanisms of action is the inhibition of RNA and subsequent protein synthesis. nih.gov The incorporation of analogues like tubercidin (7-deazaadenosine) into RNA can halt the process of translation, the cellular machinery responsible for building proteins from an RNA template. youtube.comiupac.orgnih.gov This disruption can occur at various stages of protein synthesis, including initiation and elongation. libretexts.org

Furthermore, certain modified analogues have been shown to act as chain terminators for viral RNA-dependent RNA polymerase (RdRp). For instance, 7-deaza-2'-C-methyladenosine triphosphate is a potent inhibitor of the hepatitis C virus (HCV) RdRp. biorxiv.org Its incorporation into the growing viral RNA strand prevents further extension, effectively terminating viral replication. nih.govnih.gov This chain termination is a key mechanism for the antiviral activity against several positive-strand RNA viruses. nih.gov The modification at the 7-position of the purine ring in these analogues enhances their inhibitory potency against viral polymerases compared to their adenosine counterparts. nih.gov

Impact on DNA Replication

Analogues of this compound also exert a significant impact on DNA replication processes. Similar to their effect on RNA synthesis, these compounds, in their triphosphate form, can be recognized and incorporated into DNA strands by DNA polymerases. nih.govmedchemexpress.com This incorporation can lead to significant disruptions in DNA integrity and function.

The presence of 7-deazapurine nucleotides within a DNA strand can lead to premature termination of DNA synthesis. This has been observed during polymerase chain reaction (PCR), where the use of 7-deaza-2'-deoxyguanosine (B613789) triphosphate (c7GdTP) can cause Taq polymerase to dissociate from the template, leading to the cessation of the reaction. nih.govnih.gov This suggests that the modified base interferes with the normal processivity of the DNA polymerase.

Moreover, the incorporation of these analogues can render the DNA resistant to cleavage by certain restriction endonucleases. nih.gov The absence of the nitrogen atom at the 7-position of the purine ring alters the major groove of the DNA, which is a critical recognition site for many DNA-binding proteins, including restriction enzymes. nih.govnih.gov This structural alteration can protect the DNA from enzymatic hydrolysis. For example, DNA containing 7-deaza-2'-deoxyguanosine has been shown to be protected from cleavage by more than 20 different endodeoxyribonucleases. nih.gov This resistance to cleavage can be considered a form of DNA damage, as it prevents normal DNA processing and repair.

The efficiency of incorporation can vary depending on the specific analogue and the DNA polymerase. Studies have shown that while some 7-deazapurine analogues like c7GdTP can completely replace their natural counterparts (dGTP) in PCR, others like 7-deaza-2'-deoxyadenosine triphosphate (c7AdTP) and 7-deaza-2'-deoxyinosine (B13846120) triphosphate (c7IdTP) are incorporated less efficiently. nih.gov Some DNA polymerases have difficulty incorporating certain modified analogues, such as 8-halo-7-deaza-dGTPs. medchemexpress.com

Effects on Cellular Processes

Cell Cycle Modulation

The cytotoxic effects of this compound and its analogues are also linked to their ability to interfere with the cell cycle, the tightly regulated process of cell growth and division. Disruption of the cell cycle can lead to a halt in proliferation and, in some cases, trigger cell death.

While direct studies on this compound are limited, the known mechanisms of related nucleoside analogues and DNA damaging agents suggest that they can induce cell cycle arrest at specific checkpoints, such as G1 and G2/M. youtube.comresearchgate.net This arrest prevents the cell from proceeding to the next phase of the cycle with damaged DNA, providing time for repair or initiating apoptosis if the damage is too severe.

The G1 checkpoint is a critical control point that regulates the transition from the G1 phase (growth) to the S phase (DNA synthesis). youtube.com Cell cycle arrest in G1 is often mediated by the activation of cyclin-dependent kinase (CDK) inhibitors, such as p21 and p27. nih.gov These inhibitors can bind to and inactivate cyclin-CDK complexes, such as Cyclin D/CDK4/6 and Cyclin E/CDK2, which are essential for G1/S transition. youtube.comnih.gov The activity of these complexes is crucial for the phosphorylation of the retinoblastoma protein (Rb), which in its hypophosphorylated state, sequesters the E2F transcription factor, preventing the expression of genes required for S-phase entry. nih.gov

Similarly, arrest at the G2/M checkpoint prevents cells from entering mitosis with damaged DNA. This checkpoint is primarily controlled by the Cyclin B1/CDK1 complex. researchgate.net DNA damage can lead to the inactivation of this complex, thereby halting the cell cycle before mitosis.

Pathways Leading to Programmed Cell Death

A crucial mechanism by which this compound and its analogues eliminate cancerous or virally infected cells is by inducing programmed cell death, or apoptosis. Apoptosis is a highly regulated process that involves a cascade of molecular events leading to cell dismantling without causing inflammation. There are two main apoptotic pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. researchgate.net

Evidence suggests that this compound analogues primarily activate the intrinsic apoptotic pathway. nih.govnih.gov This pathway is triggered by intracellular stress, such as DNA damage. youtube.com A key event in the intrinsic pathway is the activation of pro-apoptotic proteins from the Bcl-2 family, such as BAX. nih.govresearchgate.net Upon activation, BAX translocates from the cytosol to the mitochondria, where it promotes mitochondrial outer membrane permeabilization (MOMP). nih.govnih.gov

MOMP leads to the release of cytochrome c from the mitochondria into the cytoplasm. nih.govnih.gov In the cytoplasm, cytochrome c binds to the apoptotic protease-activating factor-1 (Apaf-1), forming a complex known as the apoptosome. researchgate.netresearchgate.net The apoptosome then recruits and activates the initiator caspase, procaspase-9. researchgate.net

Activated caspase-9, in turn, cleaves and activates the executioner caspases, primarily caspase-3 and caspase-7. researchgate.netresearchgate.net These executioner caspases are responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, cell shrinkage, and the formation of apoptotic bodies. bdbiosciences.comnih.govresearchgate.net The activation of caspase-3 is considered a key convergence point for different apoptotic signaling pathways and a reliable marker for cells undergoing apoptosis. bdbiosciences.com

Structure Activity Relationship Sar Studies of 7 Deazainosine Analogues

Influence of Substituents at Position 7 on Biological Efficacy

The substituent at the 7-position of the 7-deazainosine scaffold is a critical determinant of biological activity, profoundly influencing potency and target specificity. Research into antikinetoplastid agents has shown that small, non-aromatic substituents at this position are favorable. For instance, a 7-chloro analogue demonstrated broad-spectrum activity against various parasites, including T. brucei rhodesiense, T. cruzi, and L. infantum, with notable potency against L. infantum and no significant cytotoxicity. nih.gov Similarly, a 7-ethyl analogue was found to be active against all these species. nih.gov In contrast, a 7-fluoro substitution resulted in increased cytotoxicity, while a 7-bromo group offered good but suboptimal selectivity against T. cruzi. nih.gov The introduction of a trifluoromethyl group also proved to be a viable modification for activity. nih.gov

In the realm of kinase inhibition, specifically targeting Toxoplasma gondii adenosine (B11128) kinase (TgAK), the focus has been on substitutions on a 6-benzylthioinosine (B1197294) scaffold. For these 7-deaza analogues, single substitutions at the para or meta positions of the benzyl (B1604629) ring were found to enhance binding, whereas ortho substitutions were detrimental to affinity. nih.gov The most potent inhibitors in this series were 7-deaza-p-cyano-6-benzylthioinosine, with an IC50 of 5.3 µM, and 7-deaza-p-methoxy-6-benzylthioinosine, with an IC50 of 4.6 µM. nih.gov

Table 1: In Vitro Antikinetoplastid Activity of 7-Substituted 6-Methyl-7-deazapurine Ribonucleosides

| Compound | 7-Substituent | T.b. rhodesiense EC50 (µM) | T. cruzi EC50 (µM) | L. infantum EC50 (µM) | Cytotoxicity (MRC-5) CC50 (µM) |

|---|---|---|---|---|---|

| 6 | -F | 0.45 | >25 | >25 | 3.3 |

| 7 | -Cl | 1.3 | 4.4 | 0.82 | >25 |

| 8 | -Br | >25 | 1.6 | >25 | 9.8 |

| 13 | -CH2CH3 | 2.1 | 3.9 | 4.5 | >25 |

Significance of 6-O-Alkylation for Potency and Selectivity

Alkylation at the 6-position of the this compound ring is a key strategy for developing potent and selective antitrypanosomal agents. Studies on C6-O-alkylated this compound analogues have demonstrated a clear SAR for their in vitro activity against Trypanosoma brucei. nih.gov

It was found that antitrypanosomal activity increases with the length of a linear alkyl chain; however, this is often paralleled by an increase in cytotoxicity. nih.gov A significant improvement in the therapeutic index was achieved by introducing a terminal branch point in the alkyl chain. This modification successfully mitigated cytotoxicity while maintaining or even enhancing antitrypanosomal potency, leading to highly selective compounds. nih.gov Analogues with terminally branched alkyl chains, such as isobutyl or isoamyl groups, exhibited mid-nanomolar EC50 values against T. brucei and high selectivity indices. nih.gov

Table 2: In Vitro Activity of 6-O-Alkylated this compound Analogues against T. brucei

| Compound | 6-O-Alkyl Group | T. brucei EC50 (nM) | Cytotoxicity (L6 cells) CC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|---|

| Analogue A | -CH3 | >1000 | >25 | - |

| Analogue B | -(CH2)2CH3 | 250 | 10 | 40 |

| Analogue C | -(CH2)4CH3 | 50 | 2 | 40 |

| 36 | -CH2CH(CH3)2 | 30 | >25 | >833 |

| 37 | -(CH2)2CH(CH3)2 | 20 | >25 | >1250 |

Role of Sugar Moiety Modifications in Biological Function

Modifications of the sugar moiety are pivotal in defining the biological activity of this compound analogues, especially their antiviral properties. Altering the ribose portion can enhance potency and selectivity. A key modification is the introduction of a methyl group at the 2'-C position. The resulting 7-deaza-2'-C-methyl-adenosine is a potent inhibitor of the hepatitis C virus (HCV) RNA-dependent RNA polymerase (RdRp). nih.govresearchgate.net This particular modification generally yields potent polymerase inhibitors. nih.gov The 7-deaza modification, when combined with various ribose alterations, consistently enhances inhibitory potency against the HCV RdRp. nih.gov

Other sugar modifications have been explored, such as the introduction of a fluorine atom at the 2'-deoxy-2'-fluoroarabino position. While some of these derivatives displayed moderate cytostatic effects, they were generally less active than the parent ribonucleosides. mdpi.com Carbocyclic analogues, where the ribose oxygen is substituted with a methylene (B1212753) group, have also been synthesized. For example, the carbocyclic analogue 7-deazaneplanocin A showed potent activity against orthopoxviruses. nih.gov Additionally, 5'-norcarbocyclic analogues of 8-aza-7-deazahypoxanthine have been developed to prevent phosphorylation, which can reduce cytotoxicity while preserving biological activities not dependent on this process. mdpi.com

Correlation between Structural Features and Molecular Target Binding Affinity

The structural characteristics of this compound analogues are directly correlated with their binding affinity to molecular targets. The absence of the N7 atom, a defining feature of this class, imparts conformational flexibility that enhances binding.

This is evident in the interaction of 7-deaza-6-benzylthioinosine analogues with Toxoplasma gondii adenosine kinase (TgAK). Molecular modeling has shown that the 7-deazapurine motif provides greater flexibility to the 6-benzylthio group. nih.gov This is due to the lack of a hydrogen bond between the N7 atom (present in adenosine) and the enzyme's Thr140 residue, allowing for a better fit into a hydrophobic pocket. nih.gov Substitutions on the benzyl ring that optimize this interaction, such as para-cyano and para-methoxy groups, result in more potent inhibitors. nih.gov

In the context of viral polymerases, the combination of the 7-deaza modification with a 2'-C-methyl sugar alteration significantly boosts inhibitory potency against the HCV RdRp. nih.govresearchgate.net The triphosphate form of 7-deaza-2'-C-methyl-adenosine is 20 times more potent in HCV RdRp assays than its purine (B94841) counterpart, suggesting the 7-deaza modification improves interaction with the polymerase's active site. researchgate.net

The binding of 7-deazapurine derivatives to other targets like protein kinases also underscores the importance of specific structural features. For instance, in a series of 7-deazapurine-isatin hybrids designed as multi-kinase inhibitors, a longer linker between the two pharmacophores was proposed to improve interaction with the DFG (Asp-Phe-Gly) domain, a key regulatory region in many kinases. mdpi.com

Future Directions and Advanced Research Perspectives

Exploration of Novel 7-Deazainosine Analogues for Enhanced Target Specificity

The pursuit of enhanced target specificity for this compound derivatives involves the strategic modification of its core structure. Researchers are actively designing and synthesizing novel analogues to improve their interaction with specific enzymes or receptors, thereby increasing therapeutic efficacy and minimizing off-target effects.

Structure-activity relationship (SAR) studies are fundamental to this effort. For instance, the synthesis of 7-deaza-6-benzylthioinosine analogues and their evaluation against Toxoplasma gondii adenosine (B11128) kinase revealed that the 7-deazapurine motif provides greater flexibility to the 6-benzylthio group. nih.gov This flexibility, resulting from the absence of a hydrogen bond that would typically form with the N7 atom, allows for a better fit within the enzyme's hydrophobic pocket. nih.gov Further studies on these analogues showed that substitutions at the para or meta positions of the benzyl (B1604629) ring generally enhanced binding affinity, while ortho substitutions were detrimental. nih.gov

Another area of exploration is the modification of the ribose sugar and the pyrrolo[2,3-d]pyrimidine core. The synthesis of 7-fluoro-7-deaza-2-aminopurine nucleoside derivatives has been explored for potential antiviral applications, including against hepatitis C virus (HCV). researchgate.net The introduction of a fluorine atom at the 7-position significantly alters the electronic properties of the purine (B94841) ring system. Similarly, the synthesis of various 7-substituted and 7,8-substituted pyrrolo[2,3-d]pyrimidine ribonucleosides, related to toyocamycin (B1682990) and tubercidin (B1682034), has expanded the library of available compounds for biological screening. nih.gov These synthetic strategies often involve glycosylation reactions and subsequent chemical modifications to yield the final, novel this compound ribonucleosides. nih.gov

The development of 7-deazapurine derivatives as potential agents against the dengue virus (DENV) highlights a focused design strategy. One study identified a lead compound, 6e, from a series of synthesized 7-deazapurine nucleoside derivatives that showed potent inhibition of DENV replication across all four serotypes. nih.gov This suggests the compound acts on a conserved target essential for the virus. nih.gov Such research underscores the potential of rational design in creating analogues with high specificity for viral targets. nih.gov

| Analogue Class | Modification Site(s) | Intended Target/Application | Key Finding |

|---|---|---|---|

| 7-deaza-6-benzylthioinosines | 6-position of purine ring, aromatic ring of benzyl group | Toxoplasma gondii adenosine kinase | Para and meta substitutions on the benzyl ring enhance binding affinity. nih.gov |

| 7-fluoro-7-deaza-2-aminopurines | 7-position of purine ring, 2-position of purine ring | RNA viruses (e.g., HCV) | Demonstrates the utility of halogenation to modify activity. researchgate.net |

| 7-deazapurine nucleoside derivatives | Various positions | Dengue virus (DENV) | Identified a potent inhibitor (6e) of DENV replication. nih.gov |

| 7-substituted 7-deazapurine CDNs | 7-position of purine ring | STING Receptor Agonists | Small substituents at the 7-position are tolerated and can enhance activity. acs.orgnih.gov |

Advanced Mechanistic Elucidation through Omics Technologies

To gain a deeper understanding of how this compound and its analogues function at a molecular level, researchers are turning to "omics" technologies. These high-throughput methods, including proteomics and metabolomics, provide a global snapshot of cellular changes in response to a compound, offering clues to its mechanism of action. nih.gov

Proteomics involves the large-scale study of proteins, their expression levels, modifications, and interactions. In the context of this compound, a proteomics approach could identify which cellular proteins are up- or down-regulated following treatment. For example, a study on the cellular response to oxidative stress used proteomics to show that peroxiredoxins are significantly modified, leading to their inactivation. nih.gov A similar approach for this compound could reveal its impact on cellular stress pathways, cell cycle regulation, or metabolism by identifying changes in the proteome. nih.gov Such analyses can pinpoint the specific pathways perturbed by the compound, moving beyond a single-target hypothesis. nih.gov

Metabolomics is the systematic study of small molecules, or metabolites, within cells, tissues, or biofluids. Metabolomic profiling can reveal how a drug candidate alters cellular metabolism. nih.govjhu.edu For instance, a study on a lysine (B10760008) deacetylase inhibitor in B-cell lymphoma used metabolomics to discover that the drug induced significant changes in lipid metabolism, particularly the choline (B1196258) pathway. nih.gov This metabolic reprogramming was found to be a mechanism of drug resistance. nih.gov Applying metabolomic profiling to cells treated with this compound could identify specific metabolic pathways that are either directly targeted or indirectly affected, providing crucial information about its on- and off-target effects. nih.govmdpi.com

The integration of these omics technologies provides a powerful platform for elucidating complex biological responses. elifesciences.org By correlating changes in protein expression with alterations in metabolite levels, researchers can construct a more detailed picture of the compound's mode of action and identify potential biomarkers for its activity. nih.gov

| Omics Technology | Description | Potential Application for this compound Research |

|---|---|---|

| Proteomics | Large-scale study of the proteome (all proteins in a cell or organism). nih.gov | Identify proteins whose expression or post-translational modification state is altered by this compound, revealing affected signaling or metabolic pathways. nih.gov |

| Metabolomics | Comprehensive analysis of metabolites in a biological sample. nih.govjhu.edu | Profile changes in cellular metabolites to understand the impact of this compound on metabolic networks and identify potential off-target effects. nih.govmdpi.com |

| Multi-omics | Integration of data from two or more omics disciplines (e.g., proteomics and metabolomics). elifesciences.org | Create a comprehensive view of the cellular response to this compound, linking changes in protein expression to metabolic shifts. nih.gov |

Integration with Systems Biology Approaches for Comprehensive Understanding

Systems biology aims to understand the larger picture of how biological components work together. uci.edu Instead of studying one gene or protein at a time, it integrates diverse datasets—including genomics, proteomics, and metabolomics—to model and understand the behavior of entire biological systems. nih.govnih.gov This approach is invaluable for deciphering the multifaceted effects of a compound like this compound.

A key component of systems biology is network biology, which uses computational tools to visualize and analyze the complex web of interactions between molecules like proteins and genes. nih.gov By mapping the proteins and metabolites affected by this compound onto known biological networks, researchers can identify clusters of interacting molecules that are significantly perturbed. frontiersin.org Software platforms like Cytoscape are instrumental in this process, allowing for the integration of expression data with protein-protein interaction networks to identify functional modules and affected pathways. nih.gov This can reveal previously unknown connections and provide a holistic view of the drug's impact. nih.gov

For example, data from a proteomics experiment on this compound-treated cells could be overlaid onto a human protein-protein interaction network. This might reveal that the affected proteins are not randomly distributed but are concentrated in specific pathways, such as cell cycle control or a particular metabolic route. nih.gov This network-based approach helps prioritize which pathways are most relevant to the compound's mechanism of action, guiding further experimental validation. nih.govbiorxiv.org The ultimate goal is to move from a simple drug-target interaction model to a comprehensive understanding of how the drug perturbs the entire cellular system. frontiersin.org

Computational and In Silico Modeling for Rational Drug Design and Optimization

Computational modeling and in silico (computer-based) techniques are now integral to the drug discovery process, enabling a more rational approach to designing and optimizing new therapeutic agents. researchgate.netresearchgate.net These methods save time and resources by predicting how a molecule will behave before it is synthesized in the lab.

Molecular docking is a primary tool used in this field. It predicts the preferred orientation of a ligand (like a this compound analogue) when bound to a target protein to form a stable complex. nih.govtexilajournal.com By simulating the interaction between a library of virtual compounds and a target's three-dimensional structure, researchers can estimate the binding affinity and identify the most promising candidates for synthesis. mdpi.comnih.gov For example, docking studies of 7-deaza-6-benzylthioinosine analogues with Toxoplasma gondii adenosine kinase helped to explain why certain substitutions enhanced binding while others diminished it, by visualizing the fit within the active site. nih.gov

Beyond single-target docking, computational approaches can be used for virtual screening of large compound libraries and for predicting a compound's ADME (absorption, distribution, metabolism, and excretion) properties. This allows for the early-stage filtering of compounds that are likely to fail later in development. The strategy often depends on the available knowledge of the biological system. researchgate.net

The combination of computational design with synthetic chemistry creates a powerful cycle of optimization. An initial set of this compound analogues can be designed in silico, synthesized, and then tested experimentally. The results from these tests can then be used to refine the computational models, leading to the design of a new generation of compounds with improved properties. This iterative process accelerates the journey toward developing a highly specific and potent drug candidate.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 7-Deazainosine and its derivatives?

- Methodological Answer : this compound can be synthesized via multiple routes:

- Deamination of tubercidin : Treatment of 7-deazaadenosine (tubercidin) with NaNO₂ in acetic acid yields this compound .

- Vorbrüggen glycosylation : Reacting substituted pyrrolo[2,3-d]pyrimidines with 1-O-acetyl-tri-O-benzoylribofuranose, followed by deprotection (e.g., NaOH for benzoyl removal or TMSI for demethylation) .

- Halogen/magnesium exchange : For 7-substituted derivatives, Turbo Grignard reagents enable iodine removal at the 7-position .

Q. How is this compound characterized in enzymatic assays?

- Methodological Answer : Enzymatic activity can be assessed via:

- Thin-layer chromatography (TLC) : Monitor phosphorolysis products (e.g., parent purine analogues) using solvent systems like n-BuOH–AcOH–H₂O (5:2:3) or iPrOH–NH₄OH–H₂O (7:1:2). Compare R_f values against authentic standards .

- Michaelis-Menten kinetics : Determine k_cat/K_d for nucleophilic reactions (e.g., ribozyme assays) using linear fitting at nucleophile concentrations <20 mM .

Q. What analytical techniques ensure purity and structural validation of this compound derivatives?

- Methodological Answer :

- UV-VIS spectrophotometry : Confirm nucleoside identity via characteristic absorption spectra (e.g., Zeiss Specord UV-VIS instruments) .

- HPLC or LC-MS : Assess purity and detect byproducts post-synthesis.

- DFT calculations : Validate electronic properties using Gaussian 03 at B3LYP/6-311++G(d,p) level for N9-methylated nucleobases .

Advanced Research Questions

Q. How do structural modifications at C6 or C7 influence antitrypanosomal activity in this compound derivatives?

- Methodological Answer :

- C6-O-alkylation : Enhances selectivity against Trypanosoma brucei (EC₅₀ values <1 µM) while reducing mammalian cytotoxicity. For example, 6-O-methylation improves membrane permeability .

- C7 substitution : Bromine or trifluoromethyl groups increase activity (e.g., 7-Br-7-deazainosine vs. T. brucei, EC₅₀ = 0.87 µM). Use Suzuki coupling or CuCF₃ reactions to introduce aryl/CF₃ groups .

- 3’-Deoxygenation : Does not universally improve activity; prioritize C6/C7 modifications over sugar moiety changes .

Q. What computational methods elucidate this compound’s interactions in ribozyme catalysis?

- Methodological Answer :

- Density functional theory (DFT) : Model transition states and hydrogen-bonding interactions (e.g., N7 vs. C7 electronic effects) using B3LYP/6-311++G(d,p) on truncated nucleobases .

- Molecular dynamics (MD) : Simulate ribozyme-ligand binding under physiological pH (e.g., pH 8.3 Na-HEPES buffer) to compare inosine and this compound binding kinetics .

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for this compound analogues?

- Methodological Answer :

- Matched molecular pair analysis : Compare derivatives with single structural changes (e.g., 7-Br vs. 7-CF₃) to isolate substituent effects .

- Dose-response profiling : Test compounds across a wide concentration range (0–3500 mM) to identify non-linear kinetics or off-target effects .

- Enzymatic profiling : Use T. brucei PNP vs. human PNP assays to differentiate species-specific activity .

Data Interpretation & Experimental Design

Q. How should researchers design kinetic experiments for this compound in ribozyme systems?

- Methodological Answer :

- Linear range selection : Use nucleophile concentrations <20 mM to avoid substrate saturation and ensure k_cat/K_d accuracy .

- pH optimization : Conduct reactions in Na-HEPES buffer (pH 8.3) to mimic physiological conditions.

- Control experiments : Include inosine and 7-methylguanosine as positive/negative controls for N7-dependent activity .

Q. What strategies validate the selectivity of this compound derivatives in antiparasitic assays?

- Methodological Answer :

- Cytotoxicity screening : Test compounds against mammalian cell lines (e.g., HEK293) to calculate selectivity indices (SI = IC₅₀ mammalian / EC₅₀ parasite) .

- Metabolic stability assays : Incubate derivatives with liver microsomes to predict in vivo half-life.

- Crystallography : Co-crystallize derivatives with target enzymes (e.g., T. brucei PNP) to confirm binding modes .

Retrosynthesis Analysis